Siderin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

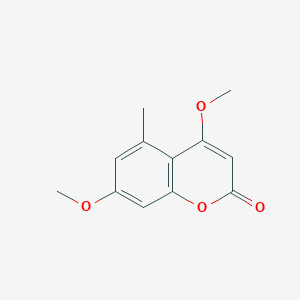

シデリンは、紅海に生息する緑藻ハリメダ・オプンティアに存在する内生菌アスペルギルス・バーシカラーによって生成されるクマリン誘導体です クマリンは、ベンゼン環とα-ピロン環が融合した構造を持つ有機化合物のクラスです。

製法

合成ルートと反応条件

シデリンは、クマリン誘導体に対して使用されるいくつかの従来の方法によって合成することができます。一般的な合成ルートには次のようなものがあります。

ペーヒマン縮合: これは、フェノール類とβ-ケトエステル類を酸性条件下で縮合させる反応です.

クネーフェナーゲル縮合: この方法は、芳香族アルデヒドと活性メチレン化合物を塩基の存在下で反応させる反応です.

パーキン反応: これは、芳香族アルデヒドと無水物を塩基の存在下で縮合させる反応です.

工業的生産方法

シデリンやその他のクマリン誘導体の工業的生産には、反応効率を高め、環境への影響を低減するために、マイクロ波または超音波支援合成などのグリーンケミストリーアプローチが用いられることがよくあります .

準備方法

Synthetic Routes and Reaction Conditions

Siderin can be synthesized through several conventional methods used for coumarin derivatives. Some common synthetic routes include:

Pechmann Condensation: This involves the condensation of phenols with β-ketoesters under acidic conditions.

Knoevenagel Condensation: This method involves the reaction of aromatic aldehydes with active methylene compounds in the presence of a base.

Perkin Reaction: This involves the condensation of aromatic aldehydes with anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound and other coumarin derivatives often involves the use of green chemistry approaches, such as microwave or ultrasound-assisted synthesis, to enhance reaction efficiency and reduce environmental impact .

化学反応の分析

反応の種類

シデリンは、次のような様々な化学反応を起こします。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム.

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム.

置換反応の塩基: 水酸化ナトリウム、炭酸カリウム.

生成される主な生成物

これらの反応によって生成される主な生成物には、シデリンのヒドロキシル化、アルキル化、ハロゲン化誘導体などがあります .

科学研究への応用

シデリンは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Siderin has a wide range of scientific research applications, including:

作用機序

シデリンの作用機序は、疎水性相互作用、水素結合、πスタッキングを通じて様々な分子標的と相互作用する能力に関係しています . これらの相互作用により、シデリンは生物学的経路を調節することができ、観察されている生物学的効果につながります。 例えば、シデリンの抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力によるものです .

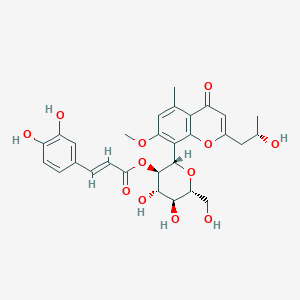

類似化合物との比較

シデリンは、次のような他のクマリン誘導体と比較されます。

ウンベリフェロン: 抗酸化作用と抗炎症作用で知られている.

ワルファリン: 臨床で用いられる有名な抗凝血剤.

ノボビオシン: クマリン骨格を持つ抗生物質.

特性

CAS番号 |

53377-54-1 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC名 |

4,7-dimethoxy-5-methylchromen-2-one |

InChI |

InChI=1S/C12H12O4/c1-7-4-8(14-2)5-10-12(7)9(15-3)6-11(13)16-10/h4-6H,1-3H3 |

InChIキー |

LLTOPKQGFAAMKH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1C(=CC(=O)O2)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)

![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)